molecular formula C7H12N4O2S B11641588 (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester

Cat. No.: B11641588
M. Wt: 216.26 g/mol
InChI Key: UUGSBYYGJNTCHO-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of ethyl bromoacetate with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

ethyl 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C7H12N4O2S/c1-3-13-6(12)4-14-7-10-9-5(2)11(7)8/h3-4,8H2,1-2H3

InChI Key

UUGSBYYGJNTCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N)C

Origin of Product

United States

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